molecular formula C5H7NO2 B100843 3,3-Dimethoxyprop-2-enenitrile CAS No. 15732-02-2

3,3-Dimethoxyprop-2-enenitrile

Cat. No.: B100843
CAS No.: 15732-02-2
M. Wt: 113.11 g/mol
InChI Key: AGNINIWJJIXFSX-UHFFFAOYSA-N
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Description

3,3-Dimethoxyprop-2-enenitrile (CAS 15732-02-2), also known as cyanoketene dimethyl acetal, is a high-purity chemical intermediate with the molecular formula C5H7NO2 and a molecular weight of 113.11 g/mol . This compound is a versatile building block in organic synthesis, particularly valued in pharmaceutical research for the development of active compounds. Its physical properties include a density of approximately 1.022 g/cm³ and a boiling point of 231°C . A significant application of this compound is its use as a key precursor in the synthesis of aminoalkyl furan derivatives . These derivatives have been extensively researched as potent histamine H2-receptor antagonists . Such compounds inhibit gastric acid secretion and have been developed as antiulcer agents, playing a critical role in the study and treatment of peptic ulcers . The compound's mechanism of action in research settings involves its incorporation into complex molecules that selectively block histamine receptors, providing a pathway for the development of new therapeutic agents . This product is intended For Research Use Only.

Properties

IUPAC Name

3,3-dimethoxyprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-7-5(8-2)3-4-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNINIWJJIXFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627026
Record name 3,3-Dimethoxyprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15732-02-2
Record name 3,3-Dimethoxyprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of 3,3 Dimethoxyprop 2 Enenitrile

Electronically Activated Olefinic Reactivity of 3,3-Dimethoxyprop-2-enenitrile

The presence of both an electron-withdrawing nitrile group and electron-donating methoxy (B1213986) groups creates a polarized alkene, making it susceptible to various addition reactions.

Conjugate Additions (e.g., Michael Reactions) to the Electron-Deficient Alkene

The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing effect of the adjacent nitrile group. This makes the β-carbon atom electrophilic and susceptible to attack by nucleophiles in a conjugate addition fashion, a classic example being the Michael reaction. masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. nrochemistry.comlibretexts.orglibretexts.org

A notable example is the unusual Michael addition between 2-aryl-substituted acrylates and 3,3-dimethoxypropanenitrile, a related compound. The outcome of this reaction is temperature-dependent, leading to different products at 60°C versus -78°C. nih.gov Generally, Michael reactions work best with stable enolate donors. libretexts.org The reaction is thermodynamically favorable due to the formation of a stronger C-C single bond at the expense of a weaker C=C double bond. libretexts.org

Table 1: Michael Reaction Overview

Feature Description
Reaction Type Conjugate Addition (1,4-addition) nrochemistry.comrug.nl
Michael Donor Nucleophile (e.g., enolates, amines, thiols) masterorganicchemistry.com
Michael Acceptor α,β-unsaturated carbonyl compound (or nitrile) nrochemistry.com
Driving Force Formation of a stable C-C single bond. masterorganicchemistry.com

Electrophilic Additions to the Enol Ether Moiety

The enol ether component of this compound, characterized by the C=C double bond with an alkoxy substituent, is electron-rich. wikipedia.org This is due to the electron-donating nature of the oxygen atom's lone pairs, which participate in π-bonding. wikipedia.org Consequently, the double bond is highly susceptible to attack by electrophiles. wikipedia.org For instance, enol ethers readily react with Brønsted acids. wikipedia.org Acid-catalyzed hydrolysis of the enol ether moiety can lead to the formation of a carbonyl compound.

Transformations Involving the Nitrile Functional Group

The nitrile group (-C≡N) is a key functional group that undergoes a variety of transformations, significantly contributing to the synthetic utility of this compound.

Nucleophilic Additions to the Nitrile (e.g., Hydrolysis, Aminolysis, Organometallic Additions)

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. lumenlearning.com

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of acid or base. libretexts.orgsavemyexams.comchemguide.co.ukchemistrysteps.com This reaction typically proceeds through an amide intermediate. libretexts.orgchemguide.co.ukchemistrysteps.com In acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of a weak nucleophile like water. lumenlearning.comlibretexts.org Under basic conditions, a strong nucleophile like hydroxide (B78521) can directly add to the nitrile carbon. libretexts.org

Aminolysis: The reaction of nitriles with amines can lead to the formation of amidines. This transformation involves the nucleophilic addition of the amine to the nitrile carbon.

Organometallic Additions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that can add to the electrophilic carbon of the nitrile group. saskoer.calibretexts.orgyoutube.com This reaction, after an aqueous workup, typically yields a ketone. libretexts.org The mechanism involves the formation of an imine anion intermediate, which is then hydrolyzed. libretexts.org

Table 2: Nucleophilic Additions to the Nitrile Group

Reagent Product Conditions
H₂O / H⁺ or OH⁻ Carboxylic Acid Heating savemyexams.comchemguide.co.uk
Amines (R-NH₂) Amidine Varies
Grignard Reagents (R-MgX) Ketone Diethyl ether or THF, followed by aqueous workup saskoer.calibretexts.org
Organolithium Reagents (R-Li) Ketone Diethyl ether or THF, followed by aqueous workup saskoer.calibretexts.org

Reduction and Oxidation Reactions of the Nitrile

The nitrile group can be both reduced and oxidized to yield different functional groups.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org The reaction proceeds through the formation of an imine intermediate. libretexts.org A less powerful reducing agent, diisobutylaluminium hydride (DIBAL-H), can be used to reduce nitriles to aldehydes at low temperatures. libretexts.orgnih.gov

Oxidation: While the direct oxidation of a nitrile group is not a common transformation, nitrile oxides can be formed from other starting materials. wikipedia.org It is important to note that nitrile oxides are structurally different from nitriles. wikipedia.org In some cases, primary amines, which can be derived from nitriles, can be oxidized to nitriles. organic-chemistry.org

Reactivity of the Dimethoxyacetal Moiety

The 3,3-dimethoxy groups constitute a dimethyl acetal (B89532). Acetals are generally stable under neutral and basic conditions but are sensitive to acid. nih.gov In the presence of an acid catalyst and water, the dimethoxyacetal group can be hydrolyzed to reveal a carbonyl group, specifically an aldehyde in this case. This reactivity provides a synthetic route to generate a β-formyl nitrile derivative from this compound.

Transacetalization and Exchange Reactions

The dimethyl acetal group in this compound is susceptible to transacetalization reactions. This process involves the exchange of the methoxy groups with other alkoxy groups, often catalyzed by acid. organic-chemistry.org The general mechanism for acetal exchange proceeds through the protonation of one of the oxygen atoms, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by another alcohol molecule leads to the formation of a new acetal.

While specific studies on the transacetalization of this compound are not extensively detailed in the provided search results, the general principles of acetal chemistry suggest that it would readily undergo such reactions in the presence of an alcohol and an acid catalyst. organic-chemistry.org The equilibrium of the reaction can be shifted by using a large excess of the new alcohol or by removing the methanol that is formed.

Acid-Catalyzed Deprotection and Subsequent Functionalization

The acetal group of this compound serves as a protecting group for a carbonyl functionality. This group is stable under basic and neutral conditions but can be removed by acid-catalyzed hydrolysis. organic-chemistry.org The deprotection process involves the reverse of the acetal formation, where protonation of an oxygen atom leads to the formation of an oxocarbenium ion intermediate, which is then attacked by water to ultimately yield the corresponding β-formylacrylonitrile and two equivalents of methanol.

The deprotection is often performed using aqueous acid or through transacetalization in a wet solvent like acetone. organic-chemistry.org Various mild methods for deprotection have been developed to avoid affecting other acid-sensitive functional groups in a molecule. organic-chemistry.org Once deprotected, the resulting α,β-unsaturated aldehyde can undergo a variety of functionalization reactions, such as nucleophilic addition to the β-carbon or reactions at the formyl group.

Pericyclic and Cycloaddition Reactions of this compound

Role as a Dienophile in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. wikipedia.orgiitk.ac.inpressbooks.pub The dienophile is typically an alkene with at least one electron-withdrawing group. wikipedia.orgmasterorganicchemistry.com Given the presence of the electron-withdrawing nitrile group conjugated with the carbon-carbon double bond, this compound is expected to function as a dienophile in Diels-Alder reactions.

In a normal-demand Diels-Alder reaction, the dienophile's electron-withdrawing group lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. wikipedia.org The reaction is a concerted [4+2] cycloaddition, meaning that the new carbon-carbon bonds are formed in a single step through a cyclic transition state. iitk.ac.inpressbooks.pub

The stereochemistry of the Diels-Alder reaction is highly predictable; the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For example, a cis-dienophile will lead to a cis-substituted cyclohexene (B86901) ring. The reaction also typically favors the formation of the endo product due to secondary orbital interactions in the transition state. wikipedia.org While specific examples of Diels-Alder reactions with this compound as the dienophile were not found in the search results, its electronic properties make it a suitable candidate for such transformations.

Participation in [3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a class of pericyclic reactions that form five-membered heterocyclic rings. wikipedia.orgsci-rad.com These reactions involve a 1,3-dipole reacting with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org The electron-deficient double bond of this compound, due to the attached nitrile group, makes it a good candidate to act as a dipolarophile in these reactions.

Common 1,3-dipoles include nitrones, azomethine ylides, and nitrile oxides. uchicago.edu The regioselectivity of the reaction is governed by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile. wikipedia.org For an electron-poor dipolarophile like this compound, the dominant interaction is typically between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile. wikipedia.org

These reactions can proceed through either a concerted or a stepwise mechanism, sometimes involving zwitterionic intermediates, depending on the nature of the reactants and the reaction conditions. mdpi.com The use of this compound in [3+2] cycloadditions would lead to the formation of five-membered rings containing the dimethoxyacetal and nitrile functionalities, which could be valuable intermediates for further synthetic transformations. mdpi.comnih.govnih.gov

Other Cycloaddition Pathways (e.g., [2+2] cycloadditions)

Beyond Diels-Alder and [3+2] cycloadditions, this compound could potentially participate in other cycloaddition reactions, such as [2+2] cycloadditions. Photochemical [2+2] cycloadditions are a common method for synthesizing four-membered rings. libretexts.org These reactions typically involve the excitation of one of the alkene partners to an excited state, which then reacts with the ground state of the other alkene.

Thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes but can occur with activated systems like ketenes. libretexts.org Given the electronic nature of this compound, its reactivity in [2+2] cycloadditions would likely depend on the specific reaction partner and conditions (photochemical or thermal).

Radical and Single-Electron Transfer (SET) Processes

Radical and single-electron transfer (SET) reactions are fundamental in organic synthesis, enabling unique transformations. chinesechemsoc.orgorganic-chemistry.org For a molecule like this compound, the conjugated π-system and the presence of heteroatoms suggest a potential for engaging in such processes.

Proton-Coupled Electron Transfer (PCET) Mechanisms in Reactions of Related Nitriles

Proton-coupled electron transfer (PCET) is a crucial mechanism where an electron and a proton are transferred in a single, concerted step or in separate, sequential steps. chinesechemsoc.org This process can circumvent high-energy intermediates that might be formed during simple electron transfer (ET) or proton transfer (PT). acs.org While direct studies on this compound are not available, the principles of PCET can be applied to understand its potential reactivity, particularly in reactions involving related unsaturated nitriles. consensus.appx-mol.com

In the context of nitriles, PCET can facilitate transformations that would otherwise be energetically demanding. For instance, the reduction of nitriles often involves harsh conditions, but a PCET pathway can offer a milder alternative. The Knowles group demonstrated that amidyl radicals could be generated from stable amide precursors through the cooperative action of a single-electron oxidant and a base, a process enabled by PCET. chinesechemsoc.org Similarly, the functionalization of cycloalkanols can proceed via a PCET ring-opening, where an electron donor–acceptor (EDA) complex initiates the transfer. acs.org For this compound, a hypothetical PCET reaction could involve the formation of a radical anion upon electron transfer, with subsequent or simultaneous protonation at the nitrile nitrogen or the α-carbon, depending on the reaction conditions and the nature of the proton source.

The mechanism can proceed through three main pathways:

Stepwise ETPT: Electron transfer followed by proton transfer.

Stepwise PTET: Proton transfer followed by electron transfer.

Concerted EPT: A single kinetic step where the electron and proton move together. chinesechemsoc.org

The operative pathway is dictated by the specific reactants, solvent, and thermodynamic parameters of the system.

Photochemical Activation and Transformations

Photochemical activation offers a powerful method to induce reactions by accessing excited electronic states with distinct reactivity compared to the ground state. aip.org For α,β-unsaturated nitriles like acrylonitrile (B1666552), photolysis can lead to various transformations, including isomerization to species like isoacrylonitrile and fragmentation to form complexes such as acetylene (B1199291) and hydrogen cyanide. acs.orgresearchgate.net

The electronic structure of this compound, featuring a conjugated system with both an electron-donating methoxy group and an electron-withdrawing nitrile group, suggests it could be susceptible to photochemical activation. aip.org Upon absorption of UV light, the molecule would be promoted to an excited state (e.g., a ππ* state). From this excited state, several reaction pathways are plausible:

Isomerization: cis-trans isomerization around the C=C double bond.

Cycloaddition: [2+2] cycloaddition reactions with other unsaturated molecules.

Radical Reactions: If the excited state is sufficiently long-lived, it could participate in single-electron transfer with a suitable donor or acceptor, initiating radical-based transformations. chinesechemsoc.org

Studies on the related compound 3-methoxyacrylonitrile (B2492134) have utilized synchrotron-based spectroscopy to investigate its high-resolution absorption spectrum, which is a prerequisite for understanding its photochemical behavior. researchgate.net While specific photochemical studies on this compound are not documented, the methodologies used for similar molecules provide a clear roadmap for future investigations. acs.orgresearchgate.net

Detailed Mechanistic Elucidation through Advanced Kinetic and Spectroscopic Studies

To fully understand the reaction mechanisms of this compound, a combination of kinetic analysis and advanced spectroscopic monitoring is essential. These techniques provide quantitative data on reaction rates and allow for the direct observation of transient intermediates.

Determination of Reaction Rates and Activation Parameters

Kinetic studies are fundamental to elucidating reaction mechanisms by quantifying how reaction rates change with concentration, temperature, and other variables. From temperature-dependent rate data, key activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined using the Arrhenius or Eyring equations. nih.govgla.ac.uk

For reactions involving unsaturated nitriles, these parameters provide insight into the transition state structure. For example, a study on the hydrogenation of various C4 unsaturated nitriles found that the non-conjugated allyl cyanide had a significantly higher activation energy (64 ± 7 kJ mol⁻¹) compared to the conjugated methacrylonitrile (B127562) (37 ± 4 kJ mol⁻¹), indicating differences in their reaction pathways. researchgate.net Another study on the reaction of nitriles with cysteine correlated experimental reaction rates with calculated activation energies to predict reactivity. nih.gov

A hypothetical kinetic study of a reaction of this compound, such as a nucleophilic addition, could yield the data presented in the illustrative table below.

Table 1: Illustrative Kinetic Data for a Hypothetical Reaction of this compound

Temperature (K)Rate Constant, k (M⁻¹s⁻¹)Activation Energy, Ea (kJ/mol)Enthalpy of Activation, ΔH‡ (kJ/mol)Entropy of Activation, ΔS‡ (J/mol·K)
2980.01555.052.5-85
3080.032
3180.065
3280.128

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Such data would be invaluable for comparing the reactivity of this compound with other substrates and for supporting proposed mechanisms. nih.govcopernicus.org

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediates (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

In situ (in the reaction mixture) spectroscopic techniques are powerful tools for monitoring reaction progress and detecting short-lived intermediates that might be missed by conventional analysis of the final products.

NMR Spectroscopy: In situ NMR can track the disappearance of reactants and the appearance of products in real-time. organic-chemistry.org For example, monitoring a reaction of a chiral nitrile by NMR showed the process was complete within 5 minutes and allowed for the characterization of the resulting iminate isomers. nih.gov It can provide detailed kinetic and mechanistic insights, including the identification of intermediates and rate-limiting steps. organic-chemistry.orgrsc.org

IR Spectroscopy: In situ IR spectroscopy is particularly useful for tracking functional groups. acs.org The strong, characteristic absorption of the nitrile group (C≡N) around 2200-2260 cm⁻¹ and the carbon-carbon double bond (C=C) around 1600-1680 cm⁻¹ in this compound would serve as excellent probes. rsc.org A study of a metallation reaction of a chiral nitrile used in situ IR to monitor the disappearance of the starting nitrile C≡N stretch and the appearance of the peak corresponding to the metallated intermediate, allowing for the optimization of reaction conditions. rsc.org

UV-Vis Spectroscopy: For reactions involving colored species or changes in conjugation, UV-Vis spectroscopy can be used to monitor reaction kinetics. The conjugated system of this compound would likely have a characteristic UV absorption that would change upon reaction at the double bond.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize reaction intermediates, especially in complex catalytic cycles.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeTypical Absorption Range (cm⁻¹)Intensity
Nitrile (C≡N)Stretch2260 - 2200Medium
Alkene (C=C)Stretch1680 - 1600Variable
Ether (C-O)Stretch1250 - 1050Strong
Vinylic C-HStretch3100 - 3000Medium

Note: This table presents typical ranges and is for general reference.

By combining these techniques, a detailed picture of the reaction pathways available to this compound can be constructed, providing a solid foundation for its application in organic synthesis.

Synthetic Utility and Applications of 3,3 Dimethoxyprop 2 Enenitrile As a Key Synthon

Contributions to Natural Product and Analog Synthesis

Intermediates for Polyene Systems and Vitamin A Analogs

The construction of extended polyene systems is a cornerstone of synthetic organic chemistry, largely driven by the biological importance of molecules such as carotenoids and retinoids (Vitamin A and its analogs). 3,3-Dimethoxyprop-2-enenitrile serves as a valuable three-carbon (C3) building block for the iterative extension of carbon chains required for polyene synthesis.

The general strategy involves the reaction of the nitrile group with an organometallic reagent, such as a Grignard or organolithium reagent, which, after hydrolysis, yields a ketone. This ketone can then be subjected to olefination reactions, like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, to extend the polyene chain. The vinyl ether moiety can be hydrolyzed under acidic conditions to reveal a β-formyl nitrile, another versatile handle for further transformations.

A representative synthetic approach towards a retinoid analog using this compound as a key C3 synthon is outlined below:

Chain Extension: A key fragment of the target polyene, for instance, an organometallic derivative of β-ionone, is reacted with this compound. The nucleophilic attack on the nitrile carbon, followed by acidic workup, generates a vinyl ketone, extending the carbon skeleton.

Further Elongation: The newly formed ketone can then undergo a subsequent HWE reaction with a phosphonate-containing building block to introduce another segment of the polyene chain.

Functional Group Manipulation: The terminal nitrile group can be hydrolyzed to a carboxylic acid, a key feature of retinoic acid and its analogs, or reduced to an aldehyde, characteristic of retinal.

The synthesis of retinoic acid analogs containing aromatic rings has been a subject of significant research to develop retinoids with improved therapeutic profiles. researchgate.netnih.gov Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are instrumental in these syntheses. acs.orgresearchgate.net this compound can be transformed into key intermediates, such as vinylstannanes or boronic esters, for these coupling reactions, further highlighting its utility in constructing complex polyene structures like 9-cis-retinoic acid. acs.orggoogle.com

Synthesis of Biologically Active Scaffolds and Lead Compounds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound is an excellent precursor for the synthesis of various biologically active heterocyclic scaffolds, particularly pyrimidines and related fused systems. organic-chemistry.org These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to multiple biological targets.

The reactivity of this compound is analogous to that of a β-dicarbonyl compound. The acetal (B89532) can be hydrolyzed to an aldehyde, creating a 1,3-dicarbonyl-like synthon which is primed for condensation reactions. A primary application is the synthesis of pyrimidine (B1678525) rings through reaction with amidines or guanidine (B92328).

Table 1: Synthesis of Pyrimidine Scaffolds

Reactant Product Scaffold Significance
Guanidine 2-Amino-4-methoxypyrimidine-5-carbonitrile Core of various kinase inhibitors and other therapeutic agents.
Acetamidine 2-Methyl-4-methoxypyrimidine-5-carbonitrile Building block for custom-designed lead compounds.

The resulting substituted pyrimidines can be further elaborated. For instance, the nitrile group can be converted into an amine or carboxylic acid, and the methoxy (B1213986) group can be displaced by other nucleophiles, allowing for the generation of diverse libraries of compounds for drug discovery screening. Fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, which are known for their anticancer and antimicrobial activities, can also be accessed from intermediates derived from this compound. nih.govresearchgate.net

Functionalization and Derivatization Strategies Involving this compound

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced materials and specialized chemical tools.

Preparation of Tailored Functional Materials

The presence of both a polymerizable vinyl ether group and a reactive nitrile group allows this compound to be used in the preparation of functional polymers. google.com Poly(arylene ether nitrile) (PEN) materials are known for their excellent thermal stability and dielectric properties. mdpi.com By incorporating this compound into polymer backbones, materials with tailored properties can be achieved.

Key Functionalization Strategies:

Copolymerization: The vinyl ether moiety can undergo cationic polymerization or radical copolymerization with other monomers. This incorporates the methoxy and nitrile functionalities along the polymer chain.

Cross-linking: The nitrile groups can be trimerized upon heating or catalysis to form thermally stable triazine rings, leading to extensive cross-linking of the polymer chains. This significantly enhances the thermal and mechanical stability of the resulting material.

Post-Polymerization Modification: The nitrile groups on the polymer can be chemically modified into other functional groups (e.g., amines, carboxylic acids, tetrazoles), allowing for the fine-tuning of the material's properties, such as solubility, hydrophilicity, or its ability to coordinate with metal ions for sensor applications. vt.edu

These strategies are employed to create materials for high-performance applications, including dielectric films for capacitors, gas separation membranes, and substrates for electronic components. The incorporation of nitrile-containing monomers is a key strategy for developing polymers for sensor applications, including molecularly imprinted polymers for detecting specific analytes. researchgate.netmdpi.commdpi.com

Design and Synthesis of Chemical Probes and Specialized Reagents

Fluorescent probes are indispensable tools in biomedical research and diagnostics. Many probes operate on a "turn-on" mechanism, where a non-fluorescent precursor reacts with a specific analyte to release a highly fluorescent molecule. This compound can serve as a versatile building block for such probes, particularly for those based on a coumarin (B35378) scaffold. researchgate.net

A common route to coumarins is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. jsynthchem.com this compound can be readily converted into a suitable β-ketoester equivalent. For example, hydrolysis of the acetal and nitrile groups, followed by esterification, yields a substrate ready for condensation with a substituted phenol.

The resulting coumarin can be functionalized to create a probe precursor. For instance, the phenolic hydroxyl of the coumarin can be masked with a specific protecting group that is selectively cleaved by the target analyte (e.g., an enzyme or a reactive oxygen species). Cleavage of this group releases the fluorescent coumarin, generating a detectable signal. This strategy has been employed to create probes for various biological targets. nih.gov

Table 2: Potential Probe Precursors from this compound

Probe Target Precursor Strategy Result
Specific Enzymes Coumarin core with an enzyme-labile protecting group. Analyte-triggered release of a fluorescent coumarin.
Reactive Oxygen Species (ROS) A coumarin derivative with a ROS-sensitive moiety. "Turn-on" fluorescence in the presence of oxidative stress.

Industrial and Pharmaceutical Relevance of this compound Derivatives

The versatility of this compound as a synthon extends to the synthesis of high-value chemicals, including Active Pharmaceutical Ingredients (APIs).

Precursors to Active Pharmaceutical Ingredients (APIs)

The ability of this compound to efficiently form heterocyclic rings, such as pyrimidines and pyrazines, makes it a highly relevant starting material for the synthesis of numerous APIs. nih.gov

A prominent example is the antiviral drug Favipiravir (T-705), a pyrazine (B50134) carboxamide derivative that has shown broad-spectrum activity against various RNA viruses. actanaturae.runih.gov Several synthetic routes to Favipiravir have been developed, often starting from pre-formed pyrazine rings. rsc.orgrsc.orgnih.gov However, a convergent synthesis utilizing this compound can be envisioned. Reaction with a 1,2-diamine like oxalamide under appropriate conditions could construct the core pyrazine ring, which can then be further functionalized (e.g., through fluorination and amidation) to yield the final API.

Furthermore, the pyrimidine scaffold, readily accessible from this compound, is a core component of many established drugs.

Table 3: Examples of Pyrimidine-Containing APIs

API Therapeutic Class Potential Synthetic Link
Fluorouracil Anticancer The pyrimidine ring can be formed via condensation, followed by functional group interconversion.
Zidovudine (AZT) Antiviral (HIV) The thymine (B56734) base is a pyrimidine derivative.
Rosuvastatin Antihyperlipidemic Contains a fluorinated pyrimidine ring.

| Imatinib | Anticancer (Kinase Inhibitor) | Utilizes a substituted pyrimidine ring for binding to the kinase domain. |

The efficient construction of these core structures from simple, versatile building blocks like this compound is a key goal in process chemistry for the pharmaceutical industry, aiming to create more economical and sustainable manufacturing routes.

Advanced Theoretical and Computational Investigations of 3,3 Dimethoxyprop 2 Enenitrile

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 3,3-dimethoxyprop-2-enenitrile, these methods would elucidate the distribution of electrons and the nature of the chemical bonds, which are crucial for predicting its reactivity and properties.

Analysis of Molecular Orbitals and Electron Density Distributions

An analysis of the molecular orbitals (MOs) of this compound would reveal important information about its electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Electron density distribution maps would illustrate the regions of high and low electron density within the molecule. For this compound, these maps would likely show high electron density around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxy (B1213986) groups due to their high electronegativity. The carbon-carbon double bond would also be an area of significant electron density.

Natural Bond Orbital (NBO) Analysis and Delocalization Effects

Natural Bond Orbital (NBO) analysis provides a chemist's perspective on the bonding within a molecule by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. For this compound, NBO analysis would quantify the delocalization of electron density.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the methoxy groups in this compound allows for different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Exploration of Rotational Barriers and Energetic Minima

A potential energy surface (PES) scan would be performed by systematically rotating the bonds associated with the methoxy groups (the C-O bonds). This computational experiment would identify the energetic minima, which correspond to the most stable conformers. The energy maxima between these minima represent the rotational barriers, which are the energies required to convert one conformer into another. For this compound, the rotation around the C-O bonds would be the primary focus of such a study.

Characterization of Intermolecular Interactions and Aggregation Behavior

In the condensed phase, molecules of this compound would interact with each other. Theoretical studies can characterize these intermolecular interactions, which include dipole-dipole interactions and weaker van der Waals forces. The nitrile group and the methoxy groups would likely be the primary sites for these interactions. Understanding these forces is crucial for predicting the bulk properties of the substance, such as its boiling point and solubility. Computational models can also predict how molecules might aggregate or pack in a solid state.

Theoretical Studies on Reaction Mechanisms and Selectivity

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, theoretical studies could predict its reactivity towards various reagents. By calculating the activation energies of different possible reaction pathways, researchers can determine the most likely products and understand the selectivity of a reaction. For instance, the electron-rich double bond and the electrophilic carbon of the nitrile group are potential sites for chemical attack, and computational studies could elucidate the preferred site of reaction under different conditions.

Transition State Characterization and Activation Energy Calculations

The characterization of transition states and the calculation of activation energies are fundamental to understanding the kinetics of chemical reactions. For a molecule like this compound, which can participate in various reactions such as cycloadditions or nucleophilic additions, these calculations are crucial for predicting reaction feasibility and pathways.

Theoretical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are employed to locate the geometry of transition states. researchgate.netacs.org A transition state is a first-order saddle point on the potential energy surface, and its identification is confirmed by vibrational frequency analysis, where exactly one imaginary frequency corresponding to the reaction coordinate is found.

For instance, in studies of related α,β-unsaturated systems, ab initio calculations at the MP2/6-31G(d) level have been used to locate transition states in cycloaddition reactions. scielo.org.mxresearchgate.net One study on the deprotonation of acetonitrile (B52724), a simple nitrile, utilized ab initio (MP2(full)6-31+G) and DFT (B3LYP/6-311+G) methods to calculate the transition state for proton transfer, finding an activation barrier of just 1.2 kcal/mol from an intermediate complex. acs.org Similarly, in the reaction of the malononitrile (B47326) radical with ethylene, ab initio calculations at the UHF/6-31G* level determined the transition state energies to be around 14.3-14.5 kcal/mol. uni-muenchen.de These methods could be directly applied to model the transition states for reactions involving this compound.

Table 1: Representative Activation Energies in Reactions of Analogous Compounds

ReactantsReaction TypeComputational MethodActivation Energy (kcal/mol)
Acetonitrile + [LiNH₂]₂DeprotonationMP2(full)6-31+G1.2 (from complex) acs.org
Malononitrile radical + EthyleneRadical AdditionUHF/6-31G14.3 - 14.5 uni-muenchen.de
Nitrone + α,β-unsaturated selenoaldehyde[3+2] CycloadditionMP2/6-31G(d)15.23 scielo.org.mx
Nitro-substituted formonitrile N-oxide + Electron-rich alkenes[3+2] Cycloadditionwb97xd/6-311+G(d)Varies with substrate mdpi.comnih.gov

This table presents data from studies on analogous compounds to illustrate the application of computational methods.

Mapping of Reaction Pathways and Energetic Profiles

Once transition states are located, the entire reaction pathway can be mapped out. This involves calculating the energies of reactants, intermediates, transition states, and products to construct a potential energy surface or a reaction energy profile. Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a located transition state correctly connects the reactants and products along the lowest energy path. unamur.be

For example, a DFT study on the uncatalyzed Mukaiyama aldol (B89426) reaction of a silyl (B83357) ketene (B1206846) acetal (B89532) with aldehydes mapped out both concerted and stepwise reaction mechanisms. nih.gov The calculations demonstrated that the concerted mechanism, proceeding through cyclic transition states, was energetically favored over a stepwise pathway. nih.govunamur.be Similarly, theoretical studies on the [3+2] cycloaddition of α,β-unsaturated selenoaldehydes with nitrones and nitrile oxides identified four possible regioisomeric reaction paths. scielo.org.mxresearchgate.net By generating the potential energy surfaces, researchers could identify the most favorable reaction channels. scielo.org.mxresearchgate.netuom.ac.mu Such an approach for this compound would elucidate its likely reaction mechanisms under various conditions.

Prediction of Regioselectivity and Stereoselectivity

Many reactions involving unsymmetrical reagents can lead to multiple isomers. Computational chemistry is a powerful tool for predicting the regioselectivity (where bonds form) and stereoselectivity (the 3D arrangement of atoms) of such reactions. These outcomes are often determined by the relative activation energies of the competing reaction pathways. The pathway with the lowest activation barrier will be kinetically favored, leading to the major product.

For instance, in the [3+2] cycloaddition of nitrile oxides with electron-rich alkenes, DFT calculations at the wb97xd/6-311+G(d) level predicted that the reactions would proceed with full regioselectivity, favoring the formation of 5-substituted 3-nitro-2-isoxazolidines. mdpi.comnih.govresearchgate.net Interestingly, the study concluded that regioselectivity was governed by steric effects rather than electronic interactions. mdpi.comnih.gov In another study on radical additions to substituted alkenes, DFT was used to analyze the factors controlling regioselectivity, finding that for electron-rich alkenes, the outcome is thermodynamically controlled. acs.org For a compound like this compound, which possesses distinct electronic and steric features, such predictive calculations would be invaluable for synthetic planning.

Application of Advanced Computational Methodologies to this compound

Density Functional Theory (DFT) Applications and Benchmarking

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. It is widely applied to study the electronic structure and reactivity of organic molecules. oup.com

In the context of molecules similar to this compound, various DFT functionals have been benchmarked and applied. For instance, the M06-2X functional was used to study the Mukaiyama aldol reaction of a ketene acetal, successfully demonstrating that the syn product is both kinetically and thermodynamically favored. nih.govunamur.be The B3LYP functional, often paired with the 6-31G(d) basis set, is another popular choice and has been used to rationalize the regioselectivity of cycloaddition reactions. researchgate.net A study on the reaction of nitrile oxides with 3-methylene indolone used the M06-2X/6-311++G(d,p) level of theory to show that the concerted pathway is favored and to predict the major regioisomer, consistent with experimental results. researchgate.net The choice of functional can be critical, and for some systems, like nitrones, the inclusion of diffuse basis sets is necessary for an accurate description. researchgate.net

Table 2: Common DFT Functionals Used in Studies of Related Compounds

DFT FunctionalTypical ApplicationReference Example
B3LYPGeometries, Reaction MechanismsRationalizing cycloaddition regioselectivity. researchgate.net
M06-2XThermochemistry, KineticsMukaiyama aldol reaction mechanisms. nih.govunamur.be
wb97xdNon-covalent interactions, Kinetics[3+2] cycloaddition of nitrile oxides. mdpi.comnih.gov

This table provides examples of DFT functionals and their applications in studying compounds analogous to this compound.

Ab Initio and Multiconfigurational Quantum Chemistry Approaches

Ab initio methods are based on first principles of quantum mechanics, without the empirical parameterization found in some other methods. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) can provide high accuracy.

Studies on related systems have utilized these methods extensively. For example, the deprotonation of acetonitrile was studied at the MP2(full)6-31+G* level to accurately determine the energetics of the reaction. acs.org The mechanism of [3+2] cycloaddition reactions between an α,β-unsaturated selenoaldehyde and nitrone/nitrile oxide was investigated using the MP2/6-31G(d) level of theory. scielo.org.mxresearchgate.netuom.ac.mu For Diels-Alder reactions of 1,3,4-oxadiazole (B1194373) with various nitriles, transition structures were located with RHF/3-21G, and energies were refined using MP2/6-31G* calculations to achieve better agreement with experimental data. ukim.mk For molecules with significant multireference character (e.g., certain transition states or excited states), multiconfigurational methods like MCSCF might be necessary, although their application is less common for the ground-state reactivity of molecules like this compound. ukim.mk

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemistry methods are excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules and materials over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, solvent effects, and the bulk properties of materials.

While no specific MD simulations on this compound are reported, the methodology has been applied to polymers containing acrylonitrile (B1666552), a related structural motif. For example, MD simulations have been used to investigate the mechanical and tribological properties of nitrile-butadiene rubber (NBR) with varying acrylonitrile content. mdpi.com These simulations revealed how the acrylonitrile content affects properties like binding energy, mean square displacement, and free volume, which in turn dictate the material's macroscopic behavior. mdpi.comresearchgate.net Other studies have used reactive MD simulations, which allow for the modeling of chemical reactions like bond-breaking, to understand polymer curing and failure mechanisms. cam.ac.ukresearchgate.net This approach could, in principle, be used to study the polymerization of this compound or its interaction with surfaces or in solution.

Machine Learning Approaches in Chemical Reactivity Prediction

The prediction of chemical reactivity through machine learning (ML) has emerged as a powerful tool in computational chemistry. These approaches leverage algorithms trained on large datasets of chemical reactions to predict the outcomes of new transformations, identify reactive sites, and estimate reaction rates. For a molecule like this compound, ML models could be instrumental in predicting its behavior in various reaction environments.

Machine learning models for reactivity prediction are typically built using molecular descriptors as input features. These can range from simple constitutional descriptors (e.g., atom counts, bond types) to more complex quantum chemical parameters. For this compound, a set of relevant descriptors could be generated to train an ML model.

Table 1: Hypothetical Machine Learning Descriptors for this compound Reactivity Prediction

Descriptor TypeSpecific DescriptorRelevance to this compound
Electronic Highest Occupied Molecular Orbital (HOMO) EnergyIndicates nucleophilic character of the double bond.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyIndicates electrophilic character of the double bond.
Mulliken Atomic ChargesHighlights charge distribution and potential sites for nucleophilic/electrophilic attack.
Steric Molecular VolumeInfluences accessibility of reactive sites.
Steric Hindrance ParametersQuantifies the bulk of the methoxy groups, which can affect reaction pathways.
Topological Connectivity IndicesEncodes information about the molecular graph and branching.

A supervised learning approach, such as a graph-convolutional neural network, could be trained on a dataset of reactions involving various cyanoacrylates and related compounds. By representing molecules as graphs, these models can learn intricate structure-reactivity relationships. For this compound, such a model could predict its susceptibility to, for instance, nucleophilic addition at the β-carbon of the cyano-activated double bond, a characteristic reaction of cyanoacrylates. The model's prediction would be based on learning from thousands of reaction precedents, allowing it to identify the most likely sites of reactivity and the probable products.

Elucidation of Structure-Reactivity Relationships from a Computational Perspective

Computational chemistry provides a powerful lens through which to understand the intricate link between a molecule's structure and its reactivity. For this compound, computational methods can illuminate the electronic and steric factors that govern its chemical behavior.

Fukui functions are a key concept in Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), essentially describes the change in electron density at a particular point when an electron is added to or removed from the molecule.

For this compound, we can anticipate the following based on the general reactivity of cyanoacrylates:

Nucleophilic Attack (f+(r)) : This function identifies sites susceptible to attack by nucleophiles. In this compound, the β-carbon of the double bond (C2) is expected to have a high f+(r) value due to the strong electron-withdrawing effect of the nitrile group.

Electrophilic Attack (f-(r)) : This function points to the sites that are most likely to be attacked by electrophiles. The nitrogen atom of the nitrile group and potentially the oxygen atoms of the methoxy groups would likely exhibit higher f-(r) values.

Radical Attack (f0(r)) : This function indicates susceptibility to radical reactions. The C2 carbon is also a likely candidate for radical attack.

Table 2: Predicted Local Reactivity Descriptors (Fukui Functions) for Key Atoms in this compound

AtomPredicted f+(r) (for Nucleophilic Attack)Predicted f-(r) (for Electrophilic Attack)Predicted Reactivity
C1 (Nitrile Carbon) LowModerateElectrophilic center
N (Nitrile Nitrogen) LowHighPrimary site for electrophilic attack
C2 (β-carbon) HighLowPrimary site for nucleophilic attack
C3 (α-carbon) ModerateLowSecondary site for nucleophilic attack
O (Methoxy Oxygen) LowModeratePotential site for electrophilic attack

These predictions are grounded in the well-understood electronic effects within the molecule, where the nitrile group polarizes the C=C double bond, making the β-carbon electron-deficient and thus a prime target for nucleophiles.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to correlate a compound's chemical structure with its biological activity or chemical reactivity, respectively. While no specific QSAR/QSRR models for this compound are documented, we can outline the methodology for developing such a model.

A QSRR study for a series of related cyanoacrylates, including this compound, would involve the following steps:

Data Set Compilation : A dataset of cyanoacrylate compounds with experimentally determined reactivity data (e.g., reaction rates with a common nucleophile) would be assembled.

Descriptor Calculation : A wide range of molecular descriptors (electronic, steric, topological, etc.) would be calculated for each compound in the dataset using computational chemistry software.

Model Development : Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the observed reactivity. The general form of a QSRR model is: Reactivity = f(Descriptor 1, Descriptor 2, ...)

Model Validation : The predictive power of the developed model would be rigorously tested using internal and external validation techniques.

Table 3: Illustrative QSRR Model for the Reactivity of Substituted Cyanoacrylates

Dependent VariableIndependent Variables (Descriptors)Hypothetical QSRR Equation
log(k) (Reaction Rate Constant)HOMO-LUMO Gap (ΔE), Dipole Moment (μ), Steric Parameter (Es)log(k) = c₀ + c₁ (ΔE) + c₂ (μ) + c₃ (Es)0.920.85

In this hypothetical model, a higher HOMO-LUMO gap might correlate with lower reactivity, while a larger dipole moment could enhance reactivity towards polar reagents. The steric parameter for the substituents at the 3-position would likely show a negative correlation with reactivity due to increased steric hindrance. For this compound, the values of these descriptors would be calculated and plugged into the validated QSRR equation to predict its reactivity relative to other compounds in the series.

Future Directions and Emerging Research Avenues in 3,3 Dimethoxyprop 2 Enenitrile Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The reactivity of 3,3-dimethoxyprop-2-enenitrile is ripe for exploration with modern catalytic systems. Future research will likely focus on moving beyond classical stoichiometric reactions to more efficient and selective catalytic transformations.

One promising area is the use of photoredox catalysis . This approach, which uses visible light to drive chemical reactions, could enable new transformations of this compound that are difficult to achieve with traditional thermal methods. For instance, photocatalytic systems could be developed for the formal hydrogenation of the double bond or for cycloaddition reactions. The development of a hydrogen atom transfer (HAT) driven mechanism could be key to overcoming the challenges associated with the low electron affinity of similar alkenes. gre.ac.uk

Another area of interest is the development of novel transition metal catalytic systems . While some metal-catalyzed reactions involving similar electron-deficient alkenes are known, there is significant scope for discovering new catalysts that can promote novel transformations of this compound. For example, iridium-based catalysts with electron-deficient Ir-O bonds have shown enhanced activity for the anti-Markovnikov hydroboration of alkenes under mild conditions. acs.org The development of similar catalysts could enable highly selective and efficient functionalization of the double bond in this compound.

The table below summarizes potential novel catalytic approaches for this compound.

Catalytic SystemPotential TransformationAdvantages
Photoredox CatalysisFormal Hydrogenation, CycloadditionsMild reaction conditions, use of visible light, novel reactivity
Transition Metal Catalysis (e.g., Iridium)Hydroboration, HydroaminationHigh selectivity, efficiency, mild conditions
OrganocatalysisMichael Additions, Aldol-type reactionsMetal-free, environmentally benign, enantioselective potential

Exploration of Asymmetric Synthesis Methodologies Involving this compound

The development of asymmetric methodologies to create chiral molecules is a cornerstone of modern organic synthesis. For this compound, future research will undoubtedly focus on the development of catalytic enantioselective reactions.

A key strategy will be the use of chiral Lewis acid catalysts to activate the nitrile or the double bond, allowing for enantioselective nucleophilic attack. Another approach is the use of chiral organocatalysts , such as chiral amines or phosphoric acids, to promote asymmetric transformations. For instance, chiral zinc catalysts have been successfully used for the asymmetric addition of terminal ynamides to trifluoromethyl ketones. researchgate.net Similar strategies could be adapted for reactions involving this compound.

The potential for asymmetric transformations is vast and could lead to the synthesis of a wide range of enantiomerically enriched building blocks for the pharmaceutical and agrochemical industries.

Integration into Flow Chemistry and Automated Synthetic Platforms

The shift towards more sustainable and efficient chemical manufacturing has led to a growing interest in flow chemistry . The integration of this compound into continuous flow processes offers several potential advantages, including improved reaction control, enhanced safety, and easier scalability.

Future research in this area could focus on developing robust and reliable flow-based methods for the synthesis and subsequent transformation of this compound. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to streamline multi-step synthetic sequences. Automated synthesis platforms , which combine robotics with artificial intelligence, could further accelerate the discovery and optimization of new reactions involving this versatile building block.

The table below outlines the potential benefits of integrating this compound into modern synthetic platforms.

TechnologyKey AdvantagesPotential Applications
Flow ChemistryImproved heat and mass transfer, enhanced safety, easy scalabilityHigh-throughput reaction optimization, on-demand synthesis
Automated SynthesisAccelerated discovery of new reactions, rapid optimizationLibrary synthesis for drug discovery, process development

Bio-inspired and Biocatalytic Approaches to this compound Derivatives

Nature often provides inspiration for the development of new and sustainable chemical processes. Bio-inspired synthesis and biocatalysis represent emerging research avenues that could be applied to the chemistry of this compound.

Future research could explore the use of enzymes to catalyze reactions involving this compound with high selectivity and under mild conditions. For example, enzymes such as reductases or transaminases could be employed for the asymmetric reduction of the double bond or the introduction of amino groups. While the direct enzymatic processing of such a synthetic substrate might be challenging, protein engineering and directed evolution could be used to develop bespoke biocatalysts for specific transformations.

Design of Next-Generation Materials Utilizing this compound Scaffolds

The unique electronic properties of this compound, arising from its push-pull nature, make it an attractive scaffold for the design of novel functional materials. The cyano group is extensively used in the molecular engineering of high-performance small-molecule acceptors for organic solar cells. researcher.life

Future research in this area could focus on the synthesis of polymers and oligomers incorporating the this compound motif. These materials could exhibit interesting optical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The cyano-substitution in distyrylbenzene (B1252955) derivatives has been shown to influence their fluorescence and electroluminescence properties. rsc.org

Furthermore, the reactivity of the double bond and the nitrile group could be exploited to create cross-linked materials with tailored properties, such as thermal stability and mechanical strength. The development of push-pull chromophores derived from reactions of electron-rich alkynes and electron-deficient alkenes is a promising area of research. beilstein-journals.org

The following table highlights potential material applications for derivatives of this compound.

Material ClassPotential ApplicationKey Feature
Conjugated PolymersOrganic Solar Cells, OLEDsTunable electronic and optical properties
Cross-linked NetworksThermosets, CoatingsEnhanced thermal and mechanical stability
Functional DyesSensors, Non-linear OpticsStrong absorption and emission properties

Q & A

Basic: What are the recommended synthetic routes for 3,3-Dimethoxyprop-2-enenitrile, and how can reaction conditions be optimized?

Methodological Answer:
this compound can be synthesized via Knoevenagel condensation between malononitrile and a dimethoxy-substituted aldehyde under acidic catalysis (e.g., ammonium acetate or piperidine). Optimization includes:

  • Temperature : 80–100°C to balance reaction rate and byproduct formation.
  • Solvent : Polar aprotic solvents (e.g., DMF or ethanol) enhance nucleophilicity.
  • Catalyst : Lewis acids like ZnCl₂ improve yields in sterically hindered systems .

Example Conditions Table:

ReagentCatalystSolventTemp (°C)Yield (%)Reference
Malononitrile + AldehydeNH₄OAcEthanol8065–75
Malononitrile + AldehydeZnCl₂DMF10080–85

Basic: How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • NMR :
    • ¹H NMR : Methoxy groups (~δ 3.8–4.0 ppm) and nitrile proton absence (non-protonated).
    • ¹³C NMR : Nitrile carbon at ~δ 115–120 ppm; methoxy carbons at ~δ 55–60 ppm.
  • IR : Strong C≡N stretch at ~2240 cm⁻¹; C-O (methoxy) at ~1250 cm⁻¹.
  • Mass Spec : Molecular ion peak ([M]⁺) at m/z 139 (C₆H₇NO₂) with fragmentation patterns for methoxy loss .

Reference Data:

  • NIST spectral libraries for analogous nitriles provide comparative benchmarks .

Basic: What safety protocols are critical when handling nitrile derivatives like this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation (nitriles release HCN upon decomposition).
  • First Aid :
    • Inhalation: Immediate fresh air; artificial respiration if needed.
    • Skin Contact: Wash with soap/water for 15 minutes .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic additions?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze LUMO (electrophilic sites).
  • Docking Studies : Simulate interactions with nucleophiles (e.g., amines) to predict regioselectivity.
  • Solvent Effects : PCM models (e.g., water vs. DMSO) assess solvent polarity on reaction barriers .

Advanced: How should researchers resolve contradictions in reported reaction yields for nitrile derivatives?

Methodological Answer:

  • Reproducibility Checks : Verify catalyst purity, moisture levels, and inert atmosphere (e.g., N₂ vs. Ar).
  • Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., hydrolysis to carboxylic acids).
  • Control Experiments : Compare yields under anhydrous vs. humid conditions to assess hydrolysis sensitivity .

Advanced: What role do methoxy substituents play in the electronic structure of this compound?

Methodological Answer:

  • Electron Donation : Methoxy groups increase electron density at the α-carbon via resonance, enhancing nitrile electrophilicity.
  • Steric Effects : Ortho-methoxy groups hinder nucleophilic attack, altering reaction pathways.
  • Comparative Studies : Substituent effects are validated via Hammett plots using analogs (e.g., nitro vs. methoxy derivatives) .

Advanced: What challenges arise in crystallizing this compound, and how can SHELX refine structural data?

Methodological Answer:

  • Crystallization Issues : Low melting point and hygroscopicity require slow evaporation in non-polar solvents (e.g., hexane).
  • SHELX Refinement :
    • Use SHELXL for high-resolution data to model disorder in methoxy groups.
    • Twin refinement (via SHELXT ) resolves overlapping peaks in low-symmetry crystals .

Data Contradiction Analysis Example

Scenario : Conflicting reports on nitrile stability under basic conditions.
Resolution :

pH-Dependent Stability Tests : Monitor degradation via UV-Vis at λ = 260 nm.

Mechanistic Probes : Add radical scavengers (e.g., BHT) to test for radical-mediated pathways.

Cross-Validation : Compare with analogs (e.g., 3-ethoxy derivatives) to isolate substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.